molecular formula C18H36O9 B609293 m-PEG8-aldehyde CAS No. 1234369-95-9

m-PEG8-aldehyde

Cat. No.: B609293
CAS No.: 1234369-95-9
M. Wt: 396.48
InChI Key: VWFQSSVTZOVAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

m-PEG8-aldehyde is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:

Safety and Hazards

m-PEG8-aldehyde should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The development of linkers like m-PEG8-aldehyde is an active area of research. The advances of linkers over the past 5 years have been reviewed, and future developmental directions for the linkers have been clarified .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG8-aldehyde typically involves the modification of polyethylene glycol with an aldehyde group. One common method is the oxidation of methoxy polyethylene glycol using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

m-PEG8-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methoxy polyethylene glycol carboxylic acid.

    Reduction: Methoxy polyethylene glycol alcohol.

    Substitution: Hydrazones or oximes.

Comparison with Similar Compounds

m-PEG8-aldehyde is part of the family of methoxy polyethylene glycols (mPEGs), which are known for their biocompatibility and low immunogenicity. Similar compounds include:

Compared to these similar compounds, this compound offers a balance between chain length, solubility, and reactivity, making it a versatile choice for various applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O9/c1-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-2-3-19/h3H,2,4-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFQSSVTZOVAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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